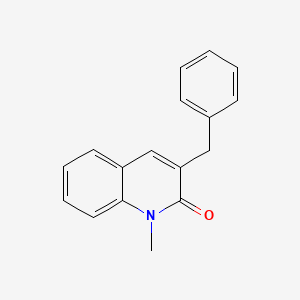

3-Benzyl-1-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

110229-46-4 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

3-benzyl-1-methylquinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-18-16-10-6-5-9-14(16)12-15(17(18)19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |

InChI Key |

KWABMRZWYYTMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyl 1 Methylquinolin 2 1h One and Analogues

Direct Synthesis of the 3-Benzyl-1-methylquinolin-2(1H)-one Core Structure

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and direct approach to forming the quinolin-2-one ring system. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the heterocyclic ring from a pre-functionalized acyclic precursor.

The Camps cyclization is a classic method for synthesizing hydroxyquinolines, which exist in equilibrium with their quinolone tautomers. wikipedia.org The reaction involves the base-mediated cyclization of an o-acylaminoacetophenone. wikipedia.org The versatility of this reaction allows for the formation of two different regioisomers depending on the reaction conditions and the structure of the starting material. wikipedia.org For the synthesis of a 3-substituted quinolin-2-one, the appropriate o-acylaminoacetophenone precursor would be required. A two-step synthesis of 2-aryl-4-quinolones from o-halophenones has been developed, which utilizes a sequential copper-catalyzed amidation followed by a base-mediated Camps cyclization. wikipedia.org

Table 1: Key Features of Camps' Cyclization

| Feature | Description |

| Reaction Type | Ring-forming reaction |

| Reactant | o-Acylaminoacetophenone |

| Reagent | Hydroxide ion or other bases |

| Product | Hydroxyquinolines (in equilibrium with quinolones) |

Base-catalyzed cyclocondensation reactions provide a direct route to the quinolin-2-one core. These reactions often proceed through a sequence of condensation and cyclization steps. For instance, quinolines can be prepared through an oxidative cyclization reaction between a 2-aminobenzylalcohol and a ketone, mediated solely by a base without the need for a transition metal catalyst. researchgate.net This method involves a hydrogen transfer step. Another approach involves the reaction of anilines with β-ketoesters or β-diketones, which upon heating in the presence of a strong acid or base, undergo condensation followed by cyclodehydration to yield quinoline (B57606) derivatives. nih.gov The Friedländer synthesis, a well-known example, involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. nih.goviipseries.org

Table 2: Comparison of Base-Catalyzed Cyclocondensation Methods

| Method | Starting Materials | Catalyst/Mediator | Key Transformation |

| Oxidative Cyclization | 2-Aminobenzylalcohol, Ketone | Base | Hydrogen transfer, Cyclization |

| Conrad-Limpach | Aniline (B41778), β-Ketoester | Acid or Base | Condensation, Cyclodehydration |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base | Condensation, Cyclodehydration |

Acid-catalyzed tandem reactions offer an efficient pathway to construct complex fused quinolone systems. For example, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can lead to the formation of pyrano[3,2-c]quinolones or furo[3,2-c]quinolones. nih.gov The specific outcome depends on the structure of the propargylic alcohol, proceeding through either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure. nih.gov Another example is the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives to synthesize azuleno[2,1-b]quinolones. mdpi.com Furthermore, a FeCl3-catalyzed tandem benzylation-cyclization of 2-amino-aryl alcohols with β-ketoesters has been reported to produce 3-quinolinecarboxylic esters. nih.gov

Transition Metal-Catalyzed Coupling and Carbonylation Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of quinolin-2-ones, offering high efficiency and functional group tolerance. nih.gov These methods often involve the formation of the quinoline core through cross-coupling and carbonylation reactions.

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to construct the quinoline core. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net A common strategy involves the coupling of o-iodoanilines with various partners. For instance, the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst and a base affords 3-substituted quinolin-2(1H)-ones in moderate to good yields. nih.gov Similarly, 4-carbomethoxy-2-quinolones can be synthesized from 2-iodoanilines and dimethyl maleate (B1232345) via a Heck reaction. nih.gov

Palladium-catalyzed C-H bond activation has also been utilized to construct quinolinone derivatives. acs.org This approach allows for the synthesis of these compounds from simple anilines. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular cyclization of benzyl (B1604629) halides with α,β-unsaturated amides has been developed for the synthesis of 3-alkyl-1H-quinolin-2-ones. documentsdelivered.com Another innovative method involves the palladium-catalyzed synthesis of 3-arylquinolin-2(1H)-ones through a reductive aminocarbonylation of benzylic ammonium (B1175870) triflates with o-nitrobenzaldehydes. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Reactions for Quinolin-2-one Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product |

| Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated carbonyl compounds | Pd(OAc)2, PPh3, NaOAc | 3-Substituted quinolin-2(1H)-ones nih.gov |

| Heck Reaction | 2-Iodoanilines, Dimethyl maleate | Palladium Catalyst | 4-Carbomethoxy-2-quinolones nih.gov |

| C-H Activation/Cyclization | Anilines, Acrylates | Palladium Catalyst | Quinolinone derivatives acs.orgorganic-chemistry.org |

| Intramolecular Cyclization | Benzyl halides, α,β-Unsaturated amides | Palladium Catalyst | 3-Alkyl-1H-quinolin-2-ones documentsdelivered.com |

| Reductive Aminocarbonylation | Benzylic ammonium triflates, o-Nitrobenzaldehydes | Palladium Catalyst | 3-Arylquinolin-2(1H)-ones organic-chemistry.org |

Palladium-Catalyzed Carbonylative Cyclization Methods

Palladium-catalyzed reactions are powerful tools for constructing the quinolinone core. One notable strategy involves the carbonylative cyclization of benzyl chlorides with ortho-substituted nitroarenes or anthranils to form 3-arylquinolin-2(1H)-ones. researchgate.netrsc.org

A developed method utilizes benzyl chlorides and o-nitrobenzaldehydes in a palladium-catalyzed carbonylative cyclization. researchgate.net In this transformation, molybdenum hexacarbonyl, Mo(CO)₆, serves a dual purpose as both a carbon monoxide (CO) source and a reductant for the nitro group. researchgate.net This approach efficiently produces 3-arylquinolin-2(1H)-ones.

Another efficient procedure involves the palladium-catalyzed aminocarbonylation of benzyl chlorides with anthranils (in situ generated 2-aminobenzaldehydes). rsc.orgresearchgate.net This reaction demonstrates good functional group tolerance and provides a variety of 3-arylquinolin-2(1H)-one products in moderate to excellent yields. rsc.orgresearchgate.net The process is believed to proceed via a carbonylative Buchwald-type coupling followed by an intramolecular condensation to yield the final quinolinone structure. researchgate.net

More complex structures, such as functionalized isoquinoline-1,3-diones and oxindoles, can also be synthesized through palladium-catalyzed cascade reactions. d-nb.info These methods often employ green solvents and reactants like dimethyl carbonate (DMC), which can act as both the reaction medium and a building block, avoiding the need for toxic CO gas. d-nb.info

| Starting Materials | Catalyst System | Key Features | Product | Reference |

|---|---|---|---|---|

| Benzyl chlorides, o-Nitrobenzaldehydes | Pd(OAc)₂, Mo(CO)₆ | Mo(CO)₆ acts as CO source and reductant. | 3-Arylquinolin-2(1H)-ones | researchgate.net |

| Benzyl chlorides, Anthranils | Palladium catalyst | Aminocarbonylation/cyclization cascade; good functional group tolerance. | 3-Arylquinolin-2(1H)-ones | rsc.orgresearchgate.net |

Iridium-Catalyzed Synthesis of N-Methyl-2-quinolones

Iridium catalysis offers an alternative pathway for the synthesis of N-methyl-2-quinolones. Tsuji and coworkers reported a method for synthesizing 3,4-disubstituted N-methyl-2-quinolones from various N-methylarylcarbamoyl chlorides and internal alkynes. nih.govqeios.com The optimal catalytic conditions for this annulation reaction employed [IrCl(cod)]₂ (where cod = 1,5-cyclooctadiene). nih.gov This reaction tolerates a wide range of substituents on both the carbamoyl (B1232498) chloride and the alkyne. nih.gov Symmetrical alkynes were found to be particularly well-suited, affording the desired products in good yields (62–67%). nih.govqeios.com

In addition to iridium, other transition metals like cobalt can be used in photocatalytic methods to produce 2-quinolones. qeios.com For instance, a one-pot synthesis combining photoredox, cobalt or iridium catalysis, and hydrocarboxylation of alkynes with CO₂ has been developed to yield the relevant 2-quinolones. qeios.com

Reductive N-Methylation of Quinoline Precursors

The introduction of a methyl group at the nitrogen atom of the quinoline ring system is a key step in synthesizing the target compound. Reductive N-methylation provides a direct route to N-methylated quinolines and their hydrogenated derivatives.

One-Pot Reductive N-Methylation with Paraformaldehyde and Hydrogen

A straightforward and sustainable method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs) involves a one-pot reductive N-methylation of quinolines. rsc.org This reaction uses paraformaldehyde as the C1 source and molecular hydrogen (H₂) over a Palladium on carbon (Pd/C) catalyst. rsc.orgacs.org The process is efficient, allowing for the synthesis of a series of functionalized MTHQs in good to excellent yields. rsc.org The reaction is typically carried out in an autoclave under H₂ pressure (e.g., 0.4 MPa) at elevated temperatures (e.g., 100 °C) in a solvent like ethyl acetate. rsc.org This approach has been successfully applied to the synthesis of natural products such as (±)-galipinine and (±)-angustrureine. rsc.orgacs.org

Catalytic Systems for Reductive N-Methylation (e.g., Pt-SnOx/Al₂O₃)

Advanced heterogeneous catalysts have been developed to improve the efficiency and selectivity of reductive N-methylation. A notable example is the use of tin oxide-decorated platinum on alumina (B75360) (Pt-SnOx/Al₂O₃) catalysts. acs.orgresearchgate.net This system effectively catalyzes the reductive N-methylation of quinolines to N-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net A key advantage is the use of methanol (B129727) as the sole source for both hydrogen and the methyl group, eliminating the need for external H₂ gas or other additives. acs.orgresearchgate.net The modification of platinum sites with SnOx enhances the cleavage of O-H and C-H bonds in methanol, striking a balance between methanol activation and the reductive N-methylation process. acs.org The reaction is typically performed in an autoclave at around 130 °C, achieving high conversions (89-99%) and yields (85-97%). researchgate.net

| Catalyst | Methylating/Hydrogen Source | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Pd/C | Paraformaldehyde / H₂ | 100 °C, 0.4 MPa H₂, Ethyl acetate | N-methyl-1,2,3,4-tetrahydroquinolines | rsc.orgrsc.org |

| Pt-SnOx/Al₂O₃ | Methanol | 130 °C, N₂ atmosphere | N-methyl-1,2,3,4-tetrahydroquinolines | acs.orgresearchgate.net |

Alternative Methylating Agents and Reaction Conditions (e.g., CO₂/H₂, Methanol)

The search for green and sustainable C1 sources has led to the exploration of alternative methylating agents. researchgate.netrsc.org Methanol is a versatile reagent, capable of acting as both a hydrogen source and a methylating agent in the presence of suitable catalysts like Pt-SnOx/Al₂O₃ or Pt/C. acs.orgresearchgate.net

Carbon dioxide (CO₂), a renewable and non-toxic C1 source, can be used for N-methylation in combination with a reductant like molecular hydrogen (H₂). researchgate.net For example, the N-methylation of N-methylaniline to N,N-dimethylaniline has been achieved using CO₂ and H₂ over a Pd-ZnO/TiO₂ catalyst at 180°C. researchgate.net Similarly, In₂O₃-supported copper (Cu/In₂O₃) has been shown to be an effective heterogeneous catalyst for the N-methylation of N-methylaniline with CO₂ and H₂. bohrium.com The catalyst's effectiveness stems from the synergistic interaction between copper and the indium oxide support, which facilitates the activation of CO₂, the hydrogenation of intermediates, and suppresses side reactions. bohrium.com These methodologies represent a cost-effective and environmentally benign approach for the synthesis of N-methylamines. researchgate.net

Functionalization of Quinolinone Scaffolds to Access 3-Benzyl Substitutions

Introducing a benzyl group at the C3 position of the quinolinone core is a critical step for synthesizing the target molecule. This can be achieved either during the initial ring formation or by functionalizing a pre-existing quinolinone scaffold.

As discussed in Section 2.1.2.2, palladium-catalyzed carbonylative cyclization reactions using benzyl chlorides as starting materials provide a direct route to 3-aryl (including benzyl) quinolin-2(1H)-ones. researchgate.netrsc.org This approach constructs the heterocyclic ring and installs the C3-substituent in a single synthetic sequence.

Alternatively, a preformed quinolinone ring can be functionalized. While direct benzylation at the C3 position can be challenging, various methods exist for C-H functionalization of heterocyclic compounds. For instance, rhodium-catalyzed reactions have been used for the C-H alkylation of 4-quinolones with diazo compounds. researchgate.net Another approach involves the reaction of 2-quinolones with N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II), to yield 2-aminoquinoline (B145021) derivatives, demonstrating a method of functionalizing the quinolone core. rsc.org

Furthermore, the synthesis of 3-benzyl-2-substituted quinoxalines has been achieved through nucleophilic substitution on 2-chloroquinoxaline (B48734) analogs, indicating that a halogenated quinolinone could serve as a handle for introducing a benzyl group via cross-coupling reactions. nih.gov The synthesis of 3-alkyl-1H-quinolin-2-ones via palladium-catalyzed intramolecular cyclization of benzyl halides and α,β-unsaturated amides also points to the versatility of palladium catalysis in creating C3-substituted quinolinones. documentsdelivered.com A key strategy would involve creating a reactive site at the C3 position, such as a halogen, which could then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) with a suitable benzyl-containing reagent to install the desired 3-benzyl group.

Alkylation Reactions at N-1 and C-3 Positions

Alkylation at the N-1 and C-3 positions of the quinolinone scaffold is a fundamental strategy for introducing structural diversity. The nitrogen atom (N-1) of the quinolin-2(1H)-one core can be readily alkylated under basic conditions. For instance, the synthesis of 1-benzyl-3-methylquinoxalin-2(1H)-one has been achieved by reacting 3-methyl-quinoxalin-2(1H)-one with benzyl chloride in the presence of potassium carbonate in N,N-dimethylformamide (DMF). researchgate.net This straightforward nucleophilic substitution provides a reliable method for introducing various substituents at the N-1 position.

Alkylation at the C-3 position is often more complex and can be achieved through several routes. One approach involves the palladium-catalyzed intramolecular cyclization of benzyl halides with α,β-unsaturated amides, which leads to the formation of 3-alkyl-1H-quinolin-2-ones. documentsdelivered.com This method highlights the utility of transition metal catalysis in forming the quinolinone ring system with simultaneous C-3 functionalization.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| 3-methyl-quinoxalin-2(1H)-one | Benzyl chloride | K2CO3 in DMF | 1-Benzyl-3-methylquinoxalin-2(1H)-one | researchgate.net |

| Benzyl halide | α,β-Unsaturated amide | Palladium catalyst | 3-Alkyl-1H-quinolin-2-one | documentsdelivered.com |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of quinolinones. nih.govnih.gov This approach avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and waste generation. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in achieving site-selective C-H functionalization of the quinoline core. nih.govnih.govconferenceproceedings.internationalacs.org

For instance, palladium-catalyzed C-H functionalization has been employed to synthesize 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones and various azoles. nih.gov While this is technically a cross-coupling reaction, it demonstrates the principle of forming a C-C bond at the C-3 position. True C-H activation is exemplified by the rhodium-promoted activation of C-H bonds at various positions on the quinoline ring, which can be directed by substituents on the heterocycle. acs.org For example, a methyl group at the 3, 4, or 5-position directs C-H activation to the 2-position, while a methyl group at the 2, 6, or 7-position directs it to the 4-position. acs.org The direct C-H functionalization at the C-3 position remains a significant challenge, often requiring specific directing groups or reaction conditions to achieve selectivity.

| Catalyst System | Substrate | Functionalization Position | Product Type | Reference |

| Palladium | 3-Bromoquinolin-2(1H)-one & Azole | C-3 | 3-(Heteroaryl)quinolin-2(1H)-ones | nih.gov |

| Rhodium(I) complex | Mono-substituted quinolines | C-2 or C-4 | Rhodium(I)-(quinolinyl) derivatives | acs.org |

Bromination and Subsequent Nucleophilic Substitution at C-2 and C-3

Halogenation, particularly bromination, of the quinolinone core provides a versatile handle for subsequent functionalization through nucleophilic substitution reactions. The synthesis of 2- and 3-bromoquinolines allows for the introduction of a wide range of nucleophiles at these positions. researchgate.net For example, 4-chloro-8-methylquinolin-2(1H)-one has been synthesized and its reactivity towards nucleophiles investigated. mdpi.comresearchgate.net While this example is for a chloro-derivative, the principle applies to bromo-derivatives as well. The chloro group at position 4 can be displaced by various nucleophiles to introduce new functional groups. mdpi.comresearchgate.net

The synthesis of 3-bromoquinolin-2(1H)-ones is a key step for creating analogues like the 3-(heteroaryl)quinolin-2(1H)-ones mentioned earlier, where the bromine is displaced by an azole in a palladium-catalyzed reaction. nih.gov This two-step sequence of bromination followed by nucleophilic substitution or cross-coupling is a robust and widely used strategy for the elaboration of the quinolinone scaffold.

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product | Reference |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | Chlorinating agent | 4-Chloro-8-methylquinolin-2(1H)-one | Nucleophilic substitution | 4-Substituted-8-methylquinolin-2-ones | mdpi.comresearchgate.net |

| Quinolone | Brominating agent | 3-Bromoquinolin-2(1H)-one | Pd-catalyzed coupling with azoles | 3-(Heteroaryl)quinolin-2(1H)-ones | nih.gov |

Ugi Four-Component Reaction-Based Approaches

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials. nih.govresearchgate.netorganic-chemistry.org The classic U-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govorganic-chemistry.org This reaction has been ingeniously adapted for the synthesis of heterocyclic systems, including quinolinones.

By choosing appropriate starting materials that contain the quinolinone precursor framework, or by designing post-Ugi transformations, it is possible to construct the 3-benzyl-1-methylquinolin-2(1H)-one skeleton. For example, a camphorsulfonic acid-mediated one-pot tandem reaction starting from a Ugi adduct can lead to the formation of a 2-quinolone ring through an alkyne-carbonyl metathesis reaction in a protic solvent. researchgate.net The versatility of the Ugi reaction allows for the introduction of diverse substituents, making it a highly attractive strategy for generating libraries of quinolinone derivatives for biological screening. rsc.orgfrontiersin.org

| Reaction Type | Components | Key Transformation | Product | Reference |

| Post-Ugi tandem reaction | Ugi adduct from appropriate starting materials | Alkyne-carbonyl metathesis | 2-Quinolone derivatives | researchgate.net |

Sustainable and Green Chemistry Approaches in Quinolinone Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. bohrium.comtandfonline.comresearchgate.netacs.org The synthesis of quinolinones has also benefited from these advancements, with the development of microwave-assisted methods and solvent-free or catalyst-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as an energy-efficient heating method that can significantly accelerate reaction rates and improve yields. tandfonline.comnih.govresearchgate.net In the context of quinolinone synthesis, microwave-assisted methods have been successfully applied to various reaction types.

A patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinone compounds from a quinoline raw material and water, promoted by a 2-chloroacetate or 2-bromoacetate. google.com For example, 3-methylquinoline (B29099) was reacted with ethyl chloroacetate (B1199739) and water under microwave irradiation (300W) for 25 minutes to yield 3-methyl-2-(1H)-quinolinone with a 90% yield. google.com This demonstrates the potential of microwave chemistry to drive reactions to completion in remarkably short times.

| Reactants | Conditions | Product | Yield | Reference |

| 3-Methylquinoline, Ethyl chloroacetate, Water | Microwave (300W), 25 min | 3-Methyl-2-(1H)-quinolinone | 90% | google.com |

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reactions represents a significant step towards truly sustainable chemical processes. tandfonline.com These methods reduce the environmental impact associated with solvent use and disposal, and avoid the need for often expensive and toxic catalysts.

Several catalyst-free methods for the synthesis of quinoline and quinolinone derivatives have been reported. benthamdirect.comrsc.orgresearchgate.netscirp.orgeurekaselect.com For instance, the synthesis of 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives has been achieved through a catalyst-free multicomponent reaction of 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes under solvent-free conditions at room temperature. benthamdirect.comresearchgate.net While not directly producing the target molecule of this article, this demonstrates the feasibility of catalyst-free approaches for functionalizing the quinolinone core. Another example is the catalyst-free synthesis of chromeno quinolines through a one-pot condensation of an aromatic aldehyde, dimedone, and 8-hydroxy quinoline under reflux conditions. scirp.org These methodologies highlight a shift towards more environmentally benign synthetic strategies. bohrium.comresearchgate.net

| Reaction Type | Reactants | Conditions | Product | Reference |

| Multicomponent reaction | 4-Hydroxyquinolin-2(1H)-one, Piperidine, Benzaldehyde | Solvent-free, Room temperature | 3-(Aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one | benthamdirect.comresearchgate.net |

| One-pot condensation | Aromatic aldehyde, Dimedone, 8-Hydroxy quinoline | Reflux, Catalyst-free | Chromeno quinoline derivative | scirp.org |

Photocatalytic and Biocatalytic Transformations

The quest for more sustainable and efficient synthetic routes to complex molecules like 3-benzyl-1-methylquinolin-2(1H)-one has led to the exploration of photocatalytic and biocatalytic methods. These advanced methodologies offer the potential for milder reaction conditions, higher selectivity, and reduced environmental impact compared to traditional chemical syntheses.

Photocatalytic Transformations

While direct photocatalytic synthesis of 3-benzyl-1-methylquinolin-2(1H)-one is not yet extensively documented, the broader field of photocatalysis involving quinoline and quinolone structures provides a foundation for future developments. Quinolinium and its derivatives have been identified as effective metal-free photocatalysts. acs.org These onium ions can be excited by light to a higher energy state, enabling single electron transfer from a substrate to produce a radical cation. acs.org This principle has been applied in the one-step aerobic oxidation of various benzyl alcohols to the corresponding benzoic acids using quinolinium-grafted polyoxometalates under blue light irradiation. acs.org

Furthermore, the photocatalytic degradation of quinolones has been studied using materials like magnetic metal-organic frameworks (MOFs). nih.gov These studies, while focused on decomposition, contribute to the understanding of the photochemical behavior of the quinolone core, which is essential for designing synthetic photocatalytic systems. For instance, materials like MIL-100(Fe) have demonstrated high efficiency in the photocatalytic degradation of quinolone-based antibiotics under visible light. nih.gov Such research highlights the photoactive nature of the quinolone scaffold, suggesting its potential to participate in photocatalytic C-H functionalization or cross-coupling reactions to introduce the benzyl group at the C3 position.

Biocatalytic Transformations

Biocatalysis presents a powerful and increasingly viable approach for the synthesis of quinoline and 2-quinolone derivatives. Enzymes offer high stereo- and regioselectivity under mild conditions, making them attractive for complex pharmaceutical synthesis.

Recent research has demonstrated the use of various enzymes for the synthesis of the 2-quinolone scaffold. acs.orgnih.govresearchgate.net For example, horseradish peroxidase (HRP) has been used to catalyze an annulation/aromatization reaction of N-cyclopropyl-N-alkylanilines to form 2-quinolone compounds. nih.govresearchgate.net This enzymatic strategy represents a novel approach to constructing the core quinolone ring system.

Another significant advancement is the use of fungal polyketide synthases (PKSs) for the production of substituted 2-quinolones. researchgate.net Researchers have characterized promiscuous fungal PKSs, such as AthePKS and FerePKS, which can accept various substituted anthranilic acid derivatives to produce precursors of pharmaceutically relevant quinolones. researchgate.net This methodology has been successfully applied in an artificial enzymatic cascade to produce an antimicrobial 4-methoxy-1-methyl-2-quinolone. researchgate.net The substrate flexibility of these enzymes suggests a potential pathway for incorporating a benzyl group at the 3-position through the use of appropriately substituted precursors.

Monoamine oxidase (MAO-N) biocatalysts have also been effectively employed for the oxidative dehydroaromatization of 1,2,3,4-tetrahydroquinolines to yield the corresponding quinoline derivatives. researchgate.netacs.org While this method produces quinolines rather than 2-quinolones, it showcases the utility of oxidases in modifying the quinoline core.

The table below summarizes key findings in the biocatalytic synthesis of 2-quinolones, highlighting the enzymes, substrates, and products that are relevant to the synthesis of analogues of 3-benzyl-1-methylquinolin-2(1H)-one.

| Enzyme/Biocatalyst | Substrate Type | Product Type | Key Findings & Relevance |

| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | 2-Quinolones | Catalyzes an annulation/aromatization reaction to form the 2-quinolone core. nih.govresearchgate.net |

| Fungal Polyketide Synthases (AthePKS, FerePKS) | Substituted anthranilic acids | Substituted 2-quinolones | Demonstrates the ability to produce a variety of substituted quinolones, suggesting potential for creating 3-substituted analogues. researchgate.net |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Efficiently catalyzes oxidative dehydroaromatization, indicating the potential of oxidases in quinoline scaffold synthesis. researchgate.netacs.org |

These biocatalytic strategies, particularly those employing fungal PKSs, hold considerable promise for the future development of a direct and sustainable synthesis of 3-benzyl-1-methylquinolin-2(1H)-one and its complex analogues.

Elucidation of Chemical Reactivity and Synthetic Transformations of 3 Benzyl 1 Methylquinolin 2 1h One

Reactivity Profile of the Quinolinone Lactam Moiety

The quinolinone core, a fused heterocyclic system, contains a lactam (a cyclic amide) functionality within a partially aromatic structure. This endows the ring system with specific reactive properties.

The nitrogen atom of the quinolinone ring can be oxidized to form the corresponding N-oxide. While direct oxidation of 3-benzyl-1-methylquinolin-2(1H)-one is not extensively documented, analogous N-methylated quinolinones can undergo this transformation. The reaction is typically carried out using oxidizing agents such as peroxy acids.

Furthermore, the quinolinone ring system itself can be subject to oxidative degradation under harsh conditions, though this is generally not a synthetically useful transformation. In some cases, oxidative cyclization reactions involving adjacent functional groups can occur. For instance, a transition-metal-free method for constructing quinoline (B57606) derivatives from N,N-dimethyl enaminones and o-aminobenzyl alcohols involves an oxidative cyclization step using an oxidant like potassium persulfate (K₂S₂O₈) to form the quinolone ring.

The quinolinone ring system can undergo reduction, typically at the C3-C4 double bond, to yield the corresponding 3,4-dihydroquinolin-2(1H)-one. This transformation can be achieved through catalytic hydrogenation. For example, the reduction of quinolines to 1,2,3,4-tetrahydroquinolines has been accomplished using hydrosilanes in the presence of ethanol (B145695) and a gold nanoparticle catalyst, proceeding through a 1,2-dihydroquinoline (B8789712) intermediate. khanacademy.org Another method involves the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using a cobalt-amido cooperative catalyst with H₃N·BH₃ as the hydrogen source. nih.gov

In some cases, the reduction of a nitro group on the quinolone framework can be achieved without affecting the lactam moiety. For instance, the reduction of a nitro group on a benzyl-substituted quinolone intermediate has been accomplished using zinc in acetic acid. mdpi.com This chemoselectivity allows for the manipulation of substituents on the carbocyclic part of the quinolinone system without altering the lactam ring.

Transformations Involving the Benzyl (B1604629) Moiety

The benzyl group at the 3-position is a key site for synthetic modification, offering both the aromatic ring and the methylene (B1212753) bridge as handles for functionalization.

The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions. The substitution pattern (ortho, meta, or para) will be influenced by the electronic nature of the quinolinone substituent and any other groups present on the benzyl ring. Standard electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst.

The directing effect of the quinolinone core on the benzyl ring is complex and can be influenced by the reaction conditions. Generally, the benzene (B151609) ring of the benzyl group is more susceptible to electrophilic attack than the electron-deficient quinolinone ring. vaia.com

The methylene bridge of the benzyl group is a particularly reactive site due to its benzylic position, which can stabilize radical and ionic intermediates.

Oxidation: The methylene group can be oxidized to a carbonyl group (ketone) to form 3-benzoyl-1-methylquinolin-2(1H)-one. This transformation can be achieved using various oxidizing agents. A common method is the use of a copper or iron catalyst with molecular oxygen as the oxidant. longdom.org This reaction is often chemoselective, targeting the benzylic C-H bonds without affecting other parts of the molecule. longdom.org Another approach involves the use of 1-butyl-3-methylimidazolium periodate (B1199274) as both an oxidant and a solvent for the conversion of benzylic halides to the corresponding carbonyl compounds. asianpubs.orgasianpubs.org

Halogenation: Benzylic bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or light. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, making it highly selective for the methylene bridge. chemistrysteps.comlibretexts.org The resulting 3-(bromobenzyl)-1-methylquinolin-2(1H)-one is a versatile intermediate for further nucleophilic substitution reactions. khanacademy.org

| Reaction | Reagent(s) | Product |

| Benzylic Oxidation | O₂, Cu or Fe catalyst | 3-Benzoyl-1-methylquinolin-2(1H)-one |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 3-(Bromobenzyl)-1-methylquinolin-2(1H)-one |

Reactivity of the N-Methyl Group

The N-methyl group of the quinolinone is generally stable but can undergo specific reactions, most notably demethylation.

N-Demethylation: The removal of the methyl group from the nitrogen atom to yield 3-benzyl-2(1H)-quinolone is a potential transformation. This reaction is common in alkaloid chemistry and can be achieved through various methods. nih.gov One approach involves oxidation of the N-methyl group to an N-oxide, followed by treatment with a transition metal at a zero oxidation state, such as iron. Another method is the von Braun reaction, which uses cyanogen (B1215507) bromide, although this reagent is highly toxic. Photochemical and biochemical methods have also been employed for N-demethylation of related heterocyclic compounds. nih.gov For instance, the metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline in mice has been shown to involve N-demethylation as a major pathway. nih.gov

Site-Selective Functionalization of the Quinolinone Core

The ability to selectively introduce functional groups at specific positions on the quinolinone scaffold is a key area of research. This control over reactivity allows for the synthesis of complex molecules with tailored properties.

Regioselective Substitutions

The functionalization of the quinolinone core can be directed to specific positions, enabling the synthesis of a diverse range of derivatives.

C2-Position: The C2 position of quinoline N-oxides can undergo various copper-catalyzed substitutions. For instance, direct carbamoylation with hydrazinecarboxamides has been achieved using a CuBr catalyst. mdpi.com Similarly, sulfoximination at the C2 position can be performed with a copper catalyst in the absence of additional ligands or oxidants. mdpi.com Rhodium-catalyzed C2-arylation of quinolines with aryl bromides has also been reported. mdpi.com

C3-Position: Palladium-catalyzed C-H functionalization at the C3 position of 3-bromoquinolin-2(1H)-ones allows for the introduction of various azoles. nih.gov This reaction proceeds efficiently using a bimetallic Pd(OAc)2/CuI catalyst system. nih.gov

Formylation and Methylene Bridge Formation: The formylation of 4-hydroxyquinolin-2(1H)-ones using a DMF/Et3N mixture can lead to the unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov This reaction is proposed to proceed through a 4-formyl-2-quinolone intermediate. nih.gov

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing complex cyclic systems fused to the quinolinone core. These reactions often proceed with high regio- and stereoselectivity.

[3+2] Cycloaddition: 1,3-Dipolar cycloaddition reactions are a common strategy. For example, substituted benzyl azides react with acetylenic compounds to form triazole derivatives. mdpi.com The regiochemistry of these reactions can be influenced by steric and electronic factors. mdpi.com Nitrile N-oxides also undergo [3+2] cycloaddition with alkenes to yield isoxazolines, with the regioselectivity often dictated by steric effects. mdpi.com

Diels-Alder Reactions: Quinones can act as dienophiles in Diels-Alder reactions. ias.ac.in The cycloaddition of o-benzoquinones with electron-rich dienes typically yields benzodioxins. ias.ac.in With certain fulvenes, bicyclo[2.2.2]octene dione (B5365651) adducts are formed. ias.ac.in

Photochemical [2+2] Cycloadditions: These reactions are effective for synthesizing strained four-membered rings. libretexts.org They involve the combination of a carbonyl group with an alkene to form an oxetane. libretexts.org

Mechanistic Investigations of Quinolinone Reactivity

Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and predicting product outcomes.

Kinetic Studies of Reaction Pathways

Kinetic studies provide insight into the rates and energy barriers of different reaction steps.

Benzyl Radical Reactions: The reaction of the benzyl radical with atomic oxygen has been studied using quantum chemistry and statistical reaction rate theory. rsc.orgresearchgate.net These studies help to determine the rate constants and branching ratios for various product channels as a function of temperature and pressure. rsc.orgresearchgate.net The formation of a highly vibrationally excited benzoxyl radical adduct is a key step. rsc.orgresearchgate.net

[3+2] Cycloaddition Kinetics: Computational studies on the [3+2] cycloaddition of nitrile N-oxides with alkenes have shown that the formation of 5-substituted 3-nitro-2-isoxazolidines is kinetically favored. mdpi.com The energy barrier for the reaction is influenced by the nucleophilicity of the alkene and the polarity of the solvent. mdpi.com

Intermediate Characterization in Reaction Mechanisms

The identification and characterization of reaction intermediates are crucial for elucidating reaction pathways.

Palladium-Catalyzed Reactions: In palladium-catalyzed reactions, the formation of palladium-carbon bonds is a key mechanistic step. mdpi.com For example, in the Sonogashira carbonylation, an alkyne intermediate is formed, which then undergoes cyclization. mdpi.com

NHC-Catalyzed Reactions: In N-heterocyclic carbene (NHC)-catalyzed reactions, a homoenolate intermediate can be formed through proton transfer. mdpi.com This nucleophilic intermediate then attacks an electrophile to form an adduct that undergoes intramolecular heterocyclization. mdpi.com

Mannich Reactions: The mechanism of the Mannich reaction involves the formation of an iminium ion from formaldehyde (B43269) and an amine. nih.gov The enol form of a ketone then attacks this reactive iminium ion to produce the final β-amino-carbonyl compound. nih.gov

Advanced Spectroscopic and Computational Characterization of 3 Benzyl 1 Methylquinolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. In the study of 3-benzyl-1-methylquinolin-2(1H)-one and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive evidence for their structural integrity.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 3-benzyl-1-methylquinolin-2(1H)-one and its derivatives provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, which is in turn affected by the presence of substituents on the quinolinone core and the benzyl (B1604629) group.

Typically, the aromatic protons of the quinolinone ring system appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. rsc.orguncw.edu The proton at position 4 is often observed as a distinct singlet, its chemical shift being sensitive to the substitution pattern. rsc.org The protons of the benzyl group also resonate in the aromatic region, typically between δ 6.8 and 7.5 ppm, with their multiplicity depending on the substitution. rsc.org

A key feature is the singlet corresponding to the benzylic methylene (B1212753) protons (CH₂), which typically appears around δ 4.0 ppm. rsc.org The N-methyl group gives rise to a sharp singlet further upfield, usually in the range of δ 3.7 to 3.9 ppm. nih.gov The integration of these signals confirms the number of protons in each environment, and the coupling patterns, where present, reveal the connectivity between adjacent protons. acs.org

Interactive Table: ¹H NMR Chemical Shifts (ppm) for Selected 3-Benzyl-1-methylquinolin-2(1H)-one Derivatives in CDCl₃

| Compound | H-4 | Aromatic Protons (quinolinone) | Aromatic Protons (benzyl) | CH₂ | N-CH₃ | Reference |

| 3-Benzyl-2-phenylquinoline derivative | 7.91 (s) | 7.36-7.73 (m) | 6.98-7.24 (m) | 4.12 (s) | - | rsc.org |

| 3-(4-methylbenzyl)-2-phenylquinoline derivative | 7.90 (s) | 8.14 (d), 7.72 (d) | 7.08 (d), 6.79 (d) | 3.97 (s) | 2.43 (s, on benzyl) | rsc.org |

| 3-benzyl-1-methylquinolin-2(1H)-one derivative (4a) | 8.05 (s) | 7.28 (dt), 7.42 (d), 7.57 (dd), 7.66 (dd) | 7.00-7.12 (m) | 5.74 (s, NCH₂Ph) | 3.84 (s) | nih.gov |

¹³C NMR Spectral Analysis and Carbonyl Resonance

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon (C=O) at position 2 is a particularly diagnostic signal, typically resonating in the downfield region around δ 160-163 ppm. rsc.orgnih.gov The precise chemical shift of this carbonyl carbon can be influenced by the electronic nature of substituents on the quinolinone ring.

The aromatic carbons of both the quinolinone and benzyl moieties display signals in the range of δ 115-150 ppm. rsc.org The benzylic methylene carbon (CH₂) is typically observed around δ 39 ppm, while the N-methyl carbon appears further upfield, generally between δ 29-35 ppm. rsc.org

Interactive Table: Selected ¹³C NMR Chemical Shifts (ppm) for 3-Benzyl-1-methylquinolin-2(1H)-one Derivatives

| Compound | C=O | Aromatic Carbons | CH₂ | N-CH₃ | Reference |

| 3-benzyl-2-phenylquinoline derivative | 160.76 | 126.30-146.65 | 39.14 | - | rsc.org |

| 3-(4-methylbenzyl)-2-phenylquinoline derivative | 159.67 | 125.94-145.31 | 38.56 | 21.62 (on benzyl) | rsc.org |

| 3-benzyl-1-methylquinolin-2(1H)-one derivative (4c) | 164.1 (IR) | Not specified | 5.74 (¹H NMR, NCH₂Ph) | 3.84 (¹H NMR) | nih.gov |

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable. nih.govuncw.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. ustc.edu.cncolumbia.eduresearchgate.net It allows for the definitive assignment of which proton is attached to which carbon atom, resolving any ambiguities from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. ustc.edu.cncolumbia.educolumbia.edu This is crucial for establishing the connectivity of different fragments within the molecule, for instance, confirming the linkage between the benzyl group and the quinolinone core at the C3 position.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings. acs.org

The combination of these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure of 3-benzyl-1-methylquinolin-2(1H)-one derivatives, leaving no doubt as to their constitution. ugm.ac.id

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bonding within 3-benzyl-1-methylquinolin-2(1H)-one derivatives.

Characteristic Vibrational Modes

The FTIR spectra of these compounds are characterized by several key absorption bands. rsc.org A strong absorption band corresponding to the C=O stretching vibration of the quinolinone ring is typically observed in the region of 1640-1660 cm⁻¹. nih.gov The exact position of this band can be influenced by substituent effects.

The aromatic C-H stretching vibrations are generally seen above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. rsc.org The C-N stretching vibrations within the quinolinone ring also contribute to the complex pattern of bands in the fingerprint region. mdpi.com

Interactive Table: Characteristic FTIR Vibrational Frequencies (cm⁻¹) for Selected 3-Benzyl-1-methylquinolin-2(1H)-one Derivatives

| Compound | C=O Stretch | Aromatic C=C Stretch | Aromatic C-H Stretch | Reference |

| 3-benzyl-2-phenylquinoline derivative | 1624 | 1598, 1557 | 3029 | rsc.org |

| 3-(4-methylbenzyl)-2-phenylquinoline derivative | 1591 | 1554 | 3022 | rsc.org |

| 3-[9-benzyl-6-(4-methoxyphenyl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one (4a) | 1649, 1642 | 1598, 1578, 1512 | 2963 | nih.gov |

Hydrogen Bonding Interactions in Solid State

In the solid state, intermolecular interactions, particularly hydrogen bonding, can significantly influence the vibrational spectra. While 3-benzyl-1-methylquinolin-2(1H)-one itself lacks a hydrogen bond donor, related quinolinone derivatives with N-H or O-H groups can form extensive hydrogen-bonded networks. nih.gov In such cases, the stretching frequencies of the involved groups (e.g., N-H or O-H) are broadened and shifted to lower wavenumbers. mdpi.com

Even in the absence of classical hydrogen bond donors, weak C-H···O interactions can occur, where a hydrogen atom of a C-H bond interacts with the oxygen atom of the carbonyl group of a neighboring molecule. nih.gov These interactions can lead to subtle shifts in the C=O stretching frequency and can influence the crystal packing of the molecules. X-ray crystallography is the definitive method for confirming the presence and nature of these hydrogen bonding interactions in the solid state. aun.edu.eg

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The pattern of these fragments provides a molecular fingerprint that aids in structural elucidation.

For quinolinone derivatives, the fragmentation is often directed by the stable quinoline (B57606) core and the nature of its substituents. Under mass spectrometric conditions, compounds with a quinolone nucleus typically exhibit a clear protonated molecular ion peak [M+H]⁺ in soft ionization techniques like electrospray ionization (ESI). nih.gov Collision-induced dissociation of this ion reveals characteristic losses.

Common fragmentation pathways for quinolinone-based structures include the loss of small neutral molecules. For instance, the loss of a carbonyl group ([M+H-CO]⁺) is a frequent observation for 2-quinolinone structures. nih.gov In the case of 3-Benzyl-1-methylquinolin-2(1H)-one, characteristic fragmentation would be expected to involve the cleavage of the benzyl group and the N-methyl group. The primary dissociation product for the quinoline radical cation itself is often the C₈H₆˙⁺ ion, resulting from the loss of hydrogen cyanide (HCN). rsc.org

Key fragmentation patterns for a compound like 3-Benzyl-1-methylquinolin-2(1H)-one can be predicted based on the fragmentation of similar structures. The benzyl group can be lost as a benzyl radical (C₇H₇•) or a tropylium (B1234903) cation (C₇H₇⁺). Cleavage of the bond next to the carbonyl group is also a common fragmentation route for ketones and amides. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for 3-Benzyl-1-methylquinolin-2(1H)-one

| Fragment Ion Description | Proposed Structure/Formula | Predicted m/z |

| Molecular Ion | [C₁₇H₁₅NO]⁺ | 249 |

| Loss of Benzyl Radical | [M - C₇H₇]⁺ | 158 |

| Loss of Phenyl Radical | [M - C₆H₅]⁺ | 172 |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

| Loss of CO | [M - CO]⁺ | 221 |

| Loss of N-methyl group | [M - CH₃]⁺ | 234 |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

For quinolinone derivatives, X-ray diffraction studies have confirmed their structural features. For example, the crystal structure of 1-benzyl-3-phenylquinoxalin-2(1H)-one, a related compound, shows that the fused ring system is nearly planar. nih.gov In such structures, the substituent groups' orientation relative to the quinolinone core is a key feature. In the crystal structures of 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, intermolecular N—H⋯O hydrogen bonds lead to the formation of hydrogen-bonded helical chains. researchgate.net

Table 2: Representative Crystallographic Data for a Quinolinone Derivative

| Parameter | Value | Reference |

| Compound | 1-Benzyl-3-methylquinoxalin-2(1H)-one | researchgate.net |

| Formula | C₁₆H₁₄N₂O | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.3502 (4) | researchgate.net |

| b (Å) | 17.3508 (10) | researchgate.net |

| c (Å) | 17.9449 (10) | researchgate.net |

| α (°) | 118.226 (1) | researchgate.net |

| β (°) | 100.042 (1) | researchgate.net |

| γ (°) | 92.294 (1) | researchgate.net |

| V (ų) | 1965.63 (19) | researchgate.net |

| Z | 6 | researchgate.net |

This table is interactive. Click on the headers to sort.

Computational Chemistry for Structural and Electronic Properties

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, complementing experimental data and offering predictive insights.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. calvin.edu It is widely used to predict the optimized geometry of molecules, corresponding to the minimum energy conformation. dntb.gov.ua Functionals like B3LYP combined with basis sets such as 6-31G(d,p) have proven effective for calculating the structural parameters of quinoline derivatives. rsc.orgnih.gov

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For 3-Benzyl-1-methylquinolin-2(1H)-one, DFT would likely predict a non-planar structure, with the benzyl group adopting a specific orientation relative to the quinolinone ring to minimize steric hindrance. The electronic structure calculations reveal the distribution of electron density and the energies of the molecular orbitals. researchgate.net

Table 3: Selected Calculated Geometric Parameters for a Quinolinone Structure

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G(d)) |

| Bond Length | C2=O | ~1.23 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C3-C(benzyl) | ~1.51 Å |

| Bond Angle | C2-N1-C9 | ~120° |

| Dihedral Angle | C4-C3-C(benzyl)-C(phenyl) | Varies (potential energy minima) |

This table is interactive. Click on the headers to sort. Note: These are typical values and would be specifically calculated for the exact molecule.

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (nucleophilic, attractive to positive charges), while blue indicates regions of low electron density (electrophilic, attractive to negative charges). For a quinolinone derivative, the carbonyl oxygen is expected to be a region of high negative potential (red), making it a likely site for protonation or interaction with electrophiles. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com In quinoline derivatives, the HOMO is often distributed over the quinoline ring and electron-donating substituents, while the LUMO may be centered on the core ring system or electron-withdrawing groups. researchgate.net

Table 4: Calculated FMO Properties for a Representative Quinolinone Derivative

| Property | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Typically -5 to -7 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Typically -1 to -3 eV |

| ΔE (LUMO-HOMO) | Energy Gap | Typically 3 to 5 eV |

This table is interactive. Click on the headers to sort. Note: Values are illustrative and depend on the specific molecule and computational method.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a reaction. rsc.org This involves locating the transition state (TS), which is the saddle point of highest energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For quinolinone derivatives, transition state calculations can be used to study their synthesis, such as the mechanism of cyclization reactions, or their reactivity in subsequent transformations. dntb.gov.ua For example, DFT calculations can be used to model the transition state for the N-alkylation or C-benzylation steps in the synthesis of 3-Benzyl-1-methylquinolin-2(1H)-one. These calculations can help rationalize why a particular reaction pathway is favored over others and can guide the optimization of reaction conditions. nih.gov

Table 5: Illustrative Transition State Calculation Data for a Hypothetical Reaction Step

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |

| N-methylation | Addition of methyl group to quinolinone nitrogen | 15 - 25 |

| C-benzylation | Addition of benzyl group at C3 position | 20 - 30 |

This table is interactive. Click on the headers to sort. Note: These values are hypothetical and for illustrative purposes.

Mechanistic Dissection of Biological Interactions of 3 Benzyl 1 Methylquinolin 2 1h One Analogues

Investigation of Molecular Targets and Pathways

The quinolinone scaffold is a critical component in the design of various bioactive compounds, enabling a range of interactions at the molecular level.

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for managing the topological state of DNA during essential cellular processes like replication, transcription, and recombination. mdpi.com DNA gyrase, composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA. mdpi.commdpi.com Topoisomerase IV, a homologue of gyrase, is primarily responsible for the decatenation, or unlinking, of newly replicated daughter chromosomes. nih.gov

Quinolone compounds function by trapping these enzymes in a complex with DNA. nih.gov This action impedes the catalytic activity of the topoisomerases, which can lead to the fragmentation of the bacterial genome through the formation of double-stranded DNA breaks, an effect often referred to as topoisomerase poisoning. nih.govmdpi.com The key event in this process is the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes. nih.gov In many Gram-negative bacteria, resistance to quinolones often first arises from mutations in the gene encoding the GyrA subunit of DNA gyrase. nih.gov Conversely, in some Gram-positive bacteria, such as Staphylococcus aureus, the primary target is often topoisomerase IV, with subsequent mutations in DNA gyrase conferring higher levels of resistance. nih.govnih.gov Some novel desfluoroquinolones have demonstrated a dual-targeting capability, inhibiting both topoisomerase IV and DNA gyrase with similar activity. nih.gov

The molecular structure of quinolinone derivatives lends itself to interaction with nucleic acids through intercalation. nih.gov The 3-benzyl-1-methylquinolin-2(1H)-one molecule possesses two nearly planar ring systems, the benzyl (B1604629) and quinolin-2(1H)-one fragments, which are capable of inserting themselves between the base pairs of a DNA helix. nih.gov This mode of interaction is a recognized mechanism for the design of effective antitumor agents and fluorescent markers for sensitive DNA detection. nih.gov The bond distances and angles within the quinolin-2(1H)-one moiety are comparable to other quinolinone derivatives known to have intercalating properties. nih.gov

By targeting essential enzymes like DNA gyrase and topoisomerase IV, quinolone analogues directly modulate critical cellular processes in pathogens. The formation of the quinolone-enzyme-DNA complex leads to a rapid and reversible inhibition of DNA synthesis. nih.gov This cessation of DNA replication halts bacterial growth and can trigger the SOS response, a global response to DNA damage in bacteria that involves the activation of DNA repair systems. nih.gov At higher concentrations of the drug, the release of double-strand DNA breaks from the trapped enzyme complexes can lead to cell death. nih.gov The repair of this quinolone-induced DNA damage is largely dependent on recombination pathways within the bacteria. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of 3-benzyl-1-methylquinolin-2(1H)-one analogues are demonstrated through their activity against a range of bacteria and their ability to disrupt bacterial communication.

Quinoline-2-one derivatives have shown promise as antibacterial agents against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Certain derivatives have exhibited significant antibacterial activity, with one compound in a study demonstrating potent action against MRSA and VRE. nih.gov Generally, many quinoline-based compounds are more active against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

However, activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported for various quinolone analogues. nih.govresearchgate.netnih.gov Gram-negative bacteria are typically more resistant to antibiotics due to their complex outer membrane, which contains lipopolysaccharides. nih.gov Despite this barrier, some quinoline (B57606) hybrids have shown effectiveness against these challenging pathogens. nih.govnih.gov The presence of a benzyl group can contribute to enhanced antimicrobial properties. researchgate.net

Beyond direct bactericidal or bacteriostatic action, quinolinone analogues can function as quorum sensing inhibitors (QSIs). nih.gov Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, by releasing and detecting small signaling molecules called autoinducers. nih.govmdpi.com By targeting QS, these compounds can act as anti-virulence agents, a strategy that may minimize the development of antibiotic resistance. nih.gov

In Pseudomonas aeruginosa, a significant opportunistic pathogen, the pqs system is a key QS pathway responsible for producing virulence factors like pyocyanin (B1662382) and for biofilm maturation. nih.govresearchgate.net Quinazolinone scaffolds, which are structurally related to quinolones, have been designed to mimic the natural PQS signaling molecules (2-heptyl-3-hydroxyquinolin-4(1H)-one). nih.govresearchgate.net These analogues can bind to the PqsR receptor, acting as antagonists and inhibiting the signaling pathway. researchgate.netnih.gov For instance, one study showed that a quinazolinone analogue achieved significant PQS inhibitory activity without inhibiting bacterial growth, demonstrating a true anti-virulence mechanism. researchgate.netnih.gov

Mechanisms of Anticancer Action (Focus on Cellular and Molecular Events)

The anticancer properties of 3-benzyl-1-methylquinolin-2(1H)-one analogues are attributed to their ability to interfere with key cellular processes that are often dysregulated in cancer. These mechanisms include the inhibition of crucial protein kinases, the induction of programmed cell death, and the suppression of cell proliferation and migration.

Protein kinases are critical regulators of cell signaling pathways that control cell growth, survival, and differentiation. The aberrant activity of certain kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogues of 3-benzyl-1-methylquinolin-2(1H)-one have been shown to inhibit the activity of several important protein kinases.

For instance, certain derivatives have demonstrated inhibitory effects against the Pim kinase family, which is known to promote cell survival and proliferation. The inhibition of mTORC (mammalian target of rapamycin (B549165) complex), a central regulator of cell metabolism and growth, has also been observed. Furthermore, some analogues have shown activity against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and the serine/threonine-protein kinase BRAF , particularly the V600E mutant, both of which are key drivers in several cancer types.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to reactivate this process.

Analogues of 3-benzyl-1-methylquinolin-2(1H)-one have been found to induce apoptosis in cancer cells. This is often achieved through the activation of caspases , a family of proteases that execute the apoptotic program. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) leads to the cleavage of essential cellular proteins and ultimately, cell death.

Furthermore, these compounds can modulate the expression of proteins belonging to the Bcl-2 family , which are critical regulators of apoptosis. They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, thereby shifting the balance towards cell death.

The uncontrolled proliferation and ability of cancer cells to migrate to distant sites (metastasis) are defining features of malignant tumors. The inhibition of these processes is a crucial aspect of anticancer therapy.

Studies have shown that 3-benzyl-1-methylquinolin-2(1H)-one analogues can effectively inhibit the proliferation of various cancer cell lines. This is often a direct consequence of their effects on protein kinases and the cell cycle machinery.

In addition to halting proliferation, these compounds have also been observed to impede cancer cell migration. The mechanisms underlying this inhibition can involve the disruption of the cytoskeleton, the modulation of cell adhesion molecules, and the interference with signaling pathways that govern cell motility.

Computational Approaches to Ligand-Target Interactions

To understand how these quinolinone analogues interact with their biological targets at a molecular level, researchers employ a variety of computational techniques. These methods provide valuable insights into the binding modes and affinities of the compounds, which can guide the design of more potent and selective inhibitors.

Molecular docking is a computational method used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein (the receptor). This technique is instrumental in identifying the specific binding site of a drug candidate on its target protein.

For 3-benzyl-1-methylquinolin-2(1H)-one analogues, molecular docking simulations have been used to elucidate their binding modes within the active sites of various protein kinases. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compounds. This information is crucial for understanding the structure-activity relationships of these analogues.

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target. Binding energy calculations , often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative measure of the strength of the ligand-receptor interaction.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (number of heavy atoms). It is a useful parameter for optimizing lead compounds. By calculating the binding energies and ligand efficiencies of different 3-benzyl-1-methylquinolin-2(1H)-one analogues, researchers can identify which chemical modifications lead to improved binding and prioritize the most promising candidates for further development.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

SAR studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the 3-benzyl-1-methylquinolin-2(1H)-one series, these studies involve systematically modifying different parts of the molecule—namely the quinolinone core, the N-1 substituent, and the 3-benzyl group—and assessing the resulting impact on a specific biological endpoint.

The biological activity of 3-benzyl-1-methylquinolin-2(1H)-one analogues can be profoundly influenced by the nature and position of substituents on both the quinolinone and the benzyl rings. Research into related 3-substituted quinolin-2(1H)-one derivatives reveals key trends that inform the potential activity of this specific chemical class.

For instance, studies on 3-(heteroaryl)quinolin-2(1H)-ones as potential inhibitors of the Hsp90 protein folding machinery have provided valuable SAR data. nih.gov In one such study, a series of 3-heteroaryl-quinolin-2(1H)-one derivatives were synthesized and evaluated for their growth-inhibitory potency in various cancer cell lines. nih.gov While not direct analogues of 3-benzyl-1-methylquinolin-2(1H)-one, the findings for compounds containing the 1-methylquinolin-2(1H)-one core are highly relevant.

One key observation is that the nature of the aromatic or heteroaromatic ring at the 3-position is a critical determinant of activity. The substitution pattern on this ring system allows for the fine-tuning of electronic and steric properties, which in turn affects the molecule's ability to bind to its biological target. For example, in a series of 3-(purino)-quinolin-2(1H)-ones, the introduction of different groups on the purine (B94841) ring led to varying levels of cytotoxicity against cancer cell lines. nih.gov

The benzyl group in 3-benzyl-1-methylquinolin-2(1H)-one offers a versatile scaffold for modification. Substituents can be introduced on the phenyl ring of the benzyl moiety to explore the effects of:

Electronic Properties : Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can alter the electron density of the ring, influencing pi-pi stacking or hydrogen bonding interactions with a target protein.

Steric Bulk : Varying the size of the substituent (e.g., from a hydrogen to a tert-butyl group) can probe the spatial constraints of the binding pocket.

The quinolinone ring itself can also be modified. Substitutions at positions 5, 6, 7, or 8 can impact activity. For example, the presence of a bromine atom at the 6-position of a related quinolinone analogue was found to be important for its antiproliferative activity. nih.gov

The N-1 substituent is also crucial. While the parent compound of interest has a methyl group, SAR studies on related scaffolds often show that varying the group at this position can significantly alter potency and selectivity. In studies of YC-1, an indazole derivative, replacing the 1-benzyl group with a hydrogen atom led to a significant reduction in antiplatelet activity, highlighting the need for an aromatic ring at this position for that specific biological effect. nih.gov This underscores the importance of the N-1 substituent in orienting the molecule within its binding site.

A representative study on 3-heteroaryl-quinolin-2(1H)-one derivatives against the PC-3 prostate cancer cell line illustrates the impact of such modifications.

Table 1: Growth Inhibitory Activity of Selected 3-Heteroaryl-1-methylquinolin-2(1H)-one Analogues against PC-3 Cancer Cells

| Compound | R Group (at position 3) | GI₅₀ (µM) |

|---|---|---|

| 3a | 1H-pyrazol-1-yl | 48 |

| 3b | 1H-imidazol-1-yl | 28 |

| 3c | 1H-1,2,4-triazol-1-yl | 35 |

| 3d | 1H-benzo[d]imidazol-1-yl | 39 |

| 3e | 9H-purin-8-yl | 41 |

Data sourced from a study on 3-heteroaryl-quinolin-2(1H)-one derivatives. nih.gov The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.

To gain a deeper, quantitative understanding of the structure-activity relationships observed, researchers often turn to computational methods. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide numerical descriptors that quantify the electronic properties of a molecule. These parameters can then be correlated with biological activity to build predictive models known as Quantitative Structure-Activity Relationships (QSAR).

For quinolinone derivatives, several quantum chemical parameters are particularly relevant:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for predicting how a molecule will interact with a biological receptor, highlighting potential sites for hydrogen bonding and electrostatic interactions.

Atomic Charges : Calculating the partial charges on individual atoms can help identify specific atoms involved in key interactions, such as hydrogen bonding with amino acid residues in a protein's active site.

Studies on other nitrogen-containing heterocyclic compounds, such as quinoline-based thiosemicarbazides, have successfully used DFT methods to calculate these parameters. nih.gov The findings from such studies can be extrapolated to the 3-benzyl-1-methylquinolin-2(1H)-one series. For example, a QSAR model could be developed that correlates the anti-proliferative activity of a series of analogues with parameters like their HOMO-LUMO gap and the electrostatic potential around the quinolinone carbonyl oxygen or the benzyl ring. Such a model could predict that analogues with a more negative electrostatic potential on the carbonyl oxygen might exhibit stronger hydrogen bonding with a target protein, leading to enhanced activity.

By analyzing these parameters across a library of 3-benzyl-1-methylquinolin-2(1H)-one analogues with varying substituents, a predictive model can be constructed. This model can guide the synthesis of new compounds by prioritizing those with the most promising quantum chemical profiles, thereby streamlining the drug discovery process and leading to the development of more effective therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.